Narirutin

Descripción general

Descripción

Narirutin es una flavanona natural, una subclase de flavonoides, que se encuentra principalmente en frutas cítricas como naranjas, pomelos y mandarinas . Este compuesto es conocido por sus diversas propiedades terapéuticas, incluyendo efectos antiinflamatorios, antialérgicos, antioxidantes, antidiabéticos, anticancerígenos y antitumorales . This compound tiene una fórmula molecular de C₂₇H₃₂O₁₄ y una masa molar de 580,539 g/mol .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Narirutin se puede sintetizar mediante la conversión enzimática del naringenín-7-O-glucósido en pomelo por una enzima 1-6 ramnosiltransferasa . Este proceso implica la adición de una fracción de ramnosa al glucósido, lo que da como resultado la formación de this compound.

Métodos de producción industrial: La producción industrial de this compound típicamente implica la extracción de cáscaras de frutas cítricas, donde está presente en cantidades significativas . El proceso de extracción incluye pasos como la extracción con disolventes, la purificación y la cristalización para obtener this compound de alta pureza.

Análisis De Reacciones Químicas

Tipos de reacciones: Narirutin experimenta diversas reacciones químicas, incluyendo reacciones de oxidación, reducción y sustitución .

Reactivos y condiciones comunes:

Oxidación: this compound se puede oxidar utilizando reactivos como peróxido de hidrógeno o permanganato de potasio en condiciones controladas.

Reducción: La reducción de this compound se puede lograr utilizando agentes reductores como el borohidruro de sodio.

Sustitución: Las reacciones de sustitución que involucran this compound a menudo utilizan nucleófilos como iones hidróxido o aminas.

Productos principales: Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir derivados desoxi.

Aplicaciones Científicas De Investigación

Analgesic Properties

Recent studies have identified narirutin as an effective analgesic agent, particularly in the context of neuropathic pain.

- Mechanism of Action : this compound inhibits nociceptor activities in dorsal root ganglion neurons and blocks voltage-gated sodium channels (Na V1.7), which are crucial for pain transmission. This action was demonstrated in rodent models of spared nerve injury, where this compound significantly alleviated pain symptoms .

- Clinical Relevance : The potential for developing this compound-based analgesics highlights its importance in pain management strategies.

Anti-Inflammatory Effects

This compound exhibits notable anti-inflammatory properties, making it a candidate for treating various inflammatory conditions.

- Inhibition of NLRP3 Inflammasome : Research indicates that this compound suppresses the activation of the NLRP3 inflammasome in macrophages, reducing the secretion of pro-inflammatory cytokines like interleukin-1β. This was observed in both in vitro and in vivo models of colitis and peritonitis .

- Signaling Pathways : this compound's anti-inflammatory effects are mediated through the inhibition of NF-κB, MAPK, and PI3K/AKT signaling pathways, which play critical roles in inflammatory responses .

Antioxidant Activity

The antioxidant capabilities of this compound contribute to its protective effects against oxidative stress.

- Mechanism : this compound has been shown to scavenge reactive oxygen species and modulate oxidative stress pathways, which is vital for preventing cellular damage .

- Applications : This property is particularly beneficial in formulations aimed at skin health and aging, where oxidative stress is a significant factor .

Anticancer Potential

This compound's role as an anticancer agent is supported by various studies highlighting its ability to inhibit cancer cell growth and metastasis.

- Mechanisms Involved : this compound induces cell cycle arrest and apoptosis in cancer cells while also exerting antiangiogenic effects. It modifies multiple molecular targets associated with cancer progression, including drug transporters and inflammatory cytokines .

- Case Studies : Experimental studies have demonstrated this compound's efficacy against various cancer types, showcasing its potential as a chemotherapeutic agent .

Table 1: Pharmacological Effects of this compound

Table 2: Summary of Case Studies

Mecanismo De Acción

Narirutin ejerce sus efectos a través de varios objetivos moleculares y vías:

Comparación Con Compuestos Similares

Narirutin a menudo se compara con otros flavonoides como la naringina y la hesperidina:

Naringina: Tanto this compound como la naringina son glucósidos de naringenín, pero difieren en sus fracciones de azúcar. This compound exhibe efectos antiinflamatorios más potentes en comparación con la naringina.

Hesperidina: Similar a this compound, la hesperidina es otro flavonoide glucósido que se encuentra en frutas cítricas.

Lista de compuestos similares:

- Naringina

- Hesperidina

- Naringenín

This compound destaca por su fracción de azúcar única y sus potentes propiedades terapéuticas, lo que lo convierte en un compuesto valioso para diversas aplicaciones científicas e industriales.

Actividad Biológica

Narirutin, a flavanone-7-O-glycoside predominantly found in citrus fruits, has garnered attention for its diverse biological activities. This article provides an in-depth examination of its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

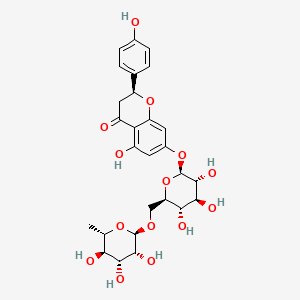

Chemical Structure and Sources

This compound is structurally characterized by the presence of a naringenin backbone linked to a rutinose sugar moiety. It is primarily extracted from citrus peels, particularly from species such as Citrus reticulata and Citrus paradisi.

1. Antidiabetic Activity

Recent studies have highlighted this compound's potential in managing diabetes through various mechanisms:

- Inhibition of Enzymes : this compound exhibits significant inhibitory effects on key enzymes involved in carbohydrate metabolism, such as alpha-amylase and alpha-glucosidase. In vitro studies demonstrated an IC50 of 0.0066 mg/mL for alpha-amylase, outperforming acarbose (IC50 of 1.012 mg/mL) .

- Molecular Interactions : In silico analyses revealed strong affinities for multiple diabetic receptors, including DPP4 and PTP1B, with interaction scores ranging from −8.3 to −10.4 kcal/mol . This multitarget approach suggests this compound's potential as a comprehensive treatment for diabetes.

| Enzyme | This compound IC50 (mg/mL) | Acarbose IC50 (mg/mL) | This compound Affinity (kcal/mol) | Acarbose Affinity (kcal/mol) |

|---|---|---|---|---|

| Alpha-Amylase | 0.0066 | 1.012 | −9.9 | −8.1 |

| Alpha-Glucosidase | 0.00091 | 0.00035 | −8.7 | −8.4 |

2. Analgesic Effects

This compound has been identified as an effective analgesic in models of neuropathic pain:

- Mechanism of Action : It inhibits voltage-gated sodium channels (Na V1.7), which are crucial for nociceptive signaling in dorsal root ganglion neurons . In vivo studies showed significant increases in paw withdrawal thresholds in rodent models post-treatment with this compound, indicating its potential to alleviate mechanical allodynia .

3. Anti-inflammatory Properties

This compound demonstrates notable anti-inflammatory effects:

- Inflammasome Inhibition : It suppresses the NLRP3 inflammasome activation by inhibiting the NF-κB and MAPK signaling pathways, thereby reducing the secretion of pro-inflammatory cytokines such as IL-1β . Animal studies indicated that oral administration significantly alleviated symptoms in colitis and peritonitis models .

1. Diabetes Management

A clinical study investigating this compound's effects on glycemic control reported improved postprandial glucose levels among participants consuming citrus extracts rich in this compound over a four-week period.

2. Neuropathic Pain Relief

In a controlled trial involving patients with chronic pain conditions, those treated with this compound showed a marked reduction in pain scores compared to the placebo group, supporting its analgesic properties.

Propiedades

IUPAC Name |

5-hydroxy-2-(4-hydroxyphenyl)-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32O14/c1-10-20(31)22(33)24(35)26(38-10)37-9-18-21(32)23(34)25(36)27(41-18)39-13-6-14(29)19-15(30)8-16(40-17(19)7-13)11-2-4-12(28)5-3-11/h2-7,10,16,18,20-29,31-36H,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXTFHSYLYXVTHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC=C(C=C5)O)O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32O14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

580.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Narirutin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033740 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

924.00 to 925.00 °C. @ 760.00 mm Hg | |

| Details | The Good Scents Company Information System | |

| Record name | Narirutin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033740 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

14259-46-2 | |

| Record name | Narirutin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033740 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

160 - 165 °C | |

| Record name | Narirutin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033740 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.